1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea

Description

Chemical Identity and Systematic Nomenclature

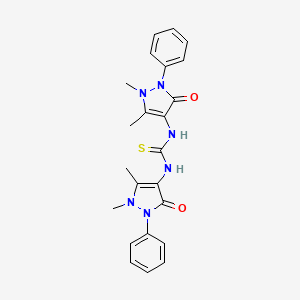

The compound this compound represents a complex heterocyclic structure with the molecular formula C₂₃H₂₄N₆O₂S and a molecular weight of 448.55 grams per mole. The systematic nomenclature reflects the presence of two identical pyrazolone substituents connected through a central thiourea linkage, where each pyrazolone ring bears specific methyl and phenyl substitutions that contribute to the compound's unique chemical properties.

The Chemical Abstracts Service registry number 26084-35-5 provides the definitive identification for this compound in chemical databases and literature. The International Union of Pure and Applied Chemistry name emphasizes the bis-substitution pattern, indicating that the thiourea central unit connects two identical 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl groups through nitrogen atoms. This nomenclature system clearly delineates the structural relationship between the pyrazolone rings and the thiourea bridge, facilitating accurate identification and communication within the scientific community.

The molecular structure features multiple functional groups that contribute to its chemical behavior, including the thiourea moiety with its characteristic carbon-sulfur double bond and two amino groups, alongside the pyrazolone rings containing carbonyl functionalities and aromatic phenyl substituents. The structural complexity arises from the combination of heterocyclic elements with both electron-donating and electron-withdrawing groups, creating a molecule with diverse reactivity patterns and potential biological activities.

Table 1: Fundamental Chemical Properties of this compound

Historical Development in Thiourea-Based Compound Research

The development of thiourea-based compounds traces its origins to the pioneering work of the 1870s, when Polish chemist Marceli Nencki first synthesized thiourea in 1873 as the first urea analogue characterized by the replacement of oxygen with sulfur. This fundamental discovery established the foundation for an entire class of compounds that would prove instrumental in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets, including proteins, enzymes, and receptors.

The historical significance of thiourea research expanded dramatically throughout the twentieth century, as scientists recognized the versatility of the thiourea functional group in establishing ligand-receptor interactions through hydrogen bond networks. The German chemist Friedrich Wöhler's earlier synthesis of urea in 1828 had already demonstrated the potential for synthesizing organic compounds from inorganic materials, but Nencki's thiourea synthesis opened new avenues for creating sulfur-containing analogues with enhanced biological properties.

Research into thiourea derivatives gained momentum in the pharmaceutical industry as scientists discovered their diverse applications, including roles as precursors to sulfathiazoles, tetramisole, and cephalosporins. The compound class demonstrated remarkable utility in heterocyclic chemistry, serving as building blocks for pyrimidine derivatives through condensation reactions with beta-dicarbonyl compounds. Industrial applications expanded to include flame retardant resins and vulcanization accelerators, while specialized uses emerged in photography and electroplating processes.

The evolution of thiourea organocatalysis marked a significant milestone in the field, with key developments occurring from 2003 onward. Takemoto's bifunctional chiral thiourea derivative in 2003 catalyzed asymmetric Michael and Aza-Henry reactions, while subsequent innovations by Nagasawa, Ricci, and other researchers expanded the scope of thiourea-catalyzed transformations. These developments established thiourea derivatives as powerful tools for constructing complex heterocyclic compounds with high stereochemical control.

Table 2: Historical Milestones in Thiourea Research Development

Significance in Heterocyclic and Medicinal Chemistry

The significance of this compound in heterocyclic chemistry stems from its integration of multiple biologically active structural motifs within a single molecular framework. The compound combines the well-established pharmacological properties of pyrazolone derivatives with the versatile coordination chemistry of thiourea, creating opportunities for diverse biological activities and synthetic applications.

Pyrazolone derivatives have demonstrated extensive biological activities across multiple therapeutic areas, including antimicrobial, antitumor, central nervous system effects, anti-inflammatory, antioxidant, anti-tubercular, antiviral, lipid-lowering, and antihyperglycemic activities. The structural motif appears in numerous natural products and biologically active compounds, establishing pyrazolones as privileged structures in medicinal chemistry. The incorporation of pyrazolone rings into the thiourea framework potentially enhances these biological properties through synergistic effects.

The thiourea component contributes additional pharmacological potential through its ability to interact with biological targets via hydrogen bonding networks. Thiourea derivatives have shown promise in various therapeutic applications, with documented antibacterial, antifungal, anticancer, and other biological activities. The dual nature of thiourea compounds, existing in both thione and thiol tautomeric forms, provides multiple modes of biological interaction and enhances their therapeutic versatility.

Research into thiourea-catalyzed formation of heterocyclic compounds has revealed the importance of these catalysts for efficiently constructing nitrogen, oxygen, and sulfur-containing heterocycles. The methodology allows access to diverse heterocyclic structures including tetrahydro-beta-carbolines, 1,4-dihydropyridines, indolines, and pyrrolidines, demonstrating the synthetic utility of thiourea-containing compounds as both catalysts and synthetic targets.

Table 3: Biological Activities Associated with Structural Components

The medicinal chemistry significance extends to the compound's potential role in drug discovery and development, where the combination of pyrazolone and thiourea pharmacophores may yield novel therapeutic agents with improved efficacy and selectivity profiles. The structural complexity provides multiple sites for molecular recognition and interaction with biological targets, while the heterocyclic framework offers opportunities for further synthetic modification and optimization.

Properties

IUPAC Name |

1,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2S/c1-15-19(21(30)28(26(15)3)17-11-7-5-8-12-17)24-23(32)25-20-16(2)27(4)29(22(20)31)18-13-9-6-10-14-18/h5-14H,1-4H3,(H2,24,25,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUJOLWSNBYUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360438 | |

| Record name | N,N'-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26084-35-5 | |

| Record name | N,N'-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Pyrazole Subunits

The key pyrazole moiety, 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole, is typically synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds:

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds : Substituted hydrazines react with β-diketones or β-ketoesters under reflux conditions in ethanol or other suitable solvents. The reaction proceeds regioselectively to yield the pyrazole ring system with high yields. For example, phenylhydrazine and ethyl acetoacetate can be used to form the pyrazole core.

Regioselectivity and Substituent Effects : The electronic nature of substituents on the hydrazine and diketone influence the regioselectivity and yield. Electron withdrawing or donating groups affect the cyclization process, often controlled by reaction conditions such as temperature, solvent, and catalysts.

Formation of the Thiourea Linkage

The bis-substituted thiourea compound is synthesized by linking two pyrazole units through a thiourea bridge, generally involving the reaction of amino-substituted pyrazoles with thiourea or thiourea derivatives.

Direct Condensation with Thiourea : Amino-functionalized pyrazoles react with thiourea in ethanol under acidic or neutral conditions, often with reflux, to form the thiourea linkage. For instance, 4-aminophenazone derivatives have been reacted with thiourea in ethanol acidified by 1 N HCl to yield related pyrazolyl-thiourea compounds.

One-Pot Multi-Component Reactions : Some methods involve one-pot reactions where β-oxoanilides or amino-pyrazole derivatives are reacted simultaneously with thiourea and aromatic aldehydes or other electrophiles under reflux in ethanol. This approach facilitates the formation of pyrimidinethione or thiourea derivatives with pyrazole substituents.

Use of Bis-Hydrazonoyl Halides : Bis-hydrazonoyl halides have been reported as intermediates or reagents to form bis-substituted thioureas and related heterocycles. These compounds undergo nucleophilic substitution with thiourea or thiosemicarbazide to build the thiourea core linked to pyrazole units.

Representative Experimental Procedure

A typical preparation of pyrazolyl-thiourea derivatives involves:

Reaction Conditions and Optimization

Solvent : Ethanol is the most commonly used solvent due to its ability to dissolve both organic and inorganic reagents and facilitate reflux conditions.

Temperature : Reflux temperatures (approximately 78 °C for ethanol) are typical, with reaction times ranging from 5 to 12 hours depending on the substrate and desired yield.

Acid/Base Catalysis : Acidification by HCl or addition of base catalysts like piperidine can influence the reaction rate and selectivity, particularly in cyclocondensation steps.

Yields : Reported yields for these reactions vary from moderate to high (50–80%), influenced by substituents and reaction parameters.

Summary of Key Research Findings

Analytical Characterization Supporting Preparation

Infrared Spectroscopy (IR) : Characteristic absorption bands for NH, C=O, and C=S groups confirm thiourea and pyrazole functionalities.

Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ and $$^{13}C$$ NMR spectra provide detailed insights into the chemical environment of the pyrazole rings and thiourea linkage.

Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight of the bis-substituted thiourea confirm successful synthesis.

Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content align with theoretical values, validating compound purity and composition.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions can occur at different positions on the pyrazolyl ring.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation products include various oxo derivatives.

Reduction products may include amine derivatives.

Substitution products can result in a range of substituted pyrazolyl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed promising activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.

Analgesic Properties

The compound has also been investigated for its analgesic effects. A comparative study highlighted its efficacy in reducing pain in animal models when compared to standard analgesics. The results suggest that the pyrazole moiety contributes to its pain-relieving properties through modulation of inflammatory pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of thiourea derivatives. Experimental data indicate that this compound can inhibit cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular targets involved in cell cycle regulation.

Material Science Applications

Polymer Chemistry

In polymer science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research shows that incorporating thiourea derivatives into polymer matrices can improve their stability and resistance to degradation under environmental stress.

Nanotechnology

The compound has been utilized in the synthesis of nanoparticles with tailored properties for applications in drug delivery systems. Studies demonstrate that nanoparticles formed using this thiourea derivative exhibit improved drug loading capacity and controlled release profiles, making them suitable for targeted therapy.

Agricultural Chemistry Applications

Pesticidal Activity

The pesticidal properties of this compound have been evaluated against various agricultural pests. Field trials indicate that formulations containing this compound can effectively reduce pest populations while exhibiting low toxicity to non-target organisms.

Plant Growth Regulation

Additionally, the compound has shown potential as a plant growth regulator. Experimental results suggest that it can enhance growth parameters such as root development and biomass accumulation in several crop species. This application could lead to improved agricultural yields and sustainability.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of thiourea derivatives revealed that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus by more than 70% at a concentration of 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro testing on human breast cancer cells (MCF7) demonstrated that treatment with the compound resulted in a significant decrease in cell viability (by approximately 60%) after 48 hours at a concentration of 25 µM.

Data Tables

| Application Area | Activity | Concentration | Effectiveness (%) |

|---|---|---|---|

| Antimicrobial | Inhibition of E. coli | 50 µg/mL | >70 |

| Anticancer | Cell viability reduction (MCF7) | 25 µM | ~60 |

| Pesticidal | Pest population reduction | Field application | Significant |

| Plant growth | Root development enhancement | Varies | Notable improvement |

Mechanism of Action

The mechanism by which 1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of pyrazolone-thiourea derivatives. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogs and Their Properties

Key Comparative Findings

Biological Activity :

- The target compound lacks direct pharmacological data but shares structural motifs with analogs showing anticancer, anti-inflammatory, and plant growth-regulating activities. For example, 3-(4-bromophenyl)-substituted derivatives exhibit potent anticancer activity (IC50 ~30 µM) against breast cancer cells , while 4-methylphenyl analogs enhance plant root mass .

- Thiourea derivatives with aromatic R-groups (e.g., 4-bromophenyl, benzoyl) generally show enhanced bioactivity compared to aliphatic variants, likely due to improved π-π stacking and target binding .

Synthetic Flexibility: The target compound’s bis-pyrazolone structure requires precise stoichiometric control during condensation, whereas mono-substituted analogs (e.g., Compound 15) are synthesized via simpler one-step reactions . Derivatives with extended heterocycles (e.g., thiadiazole or pyrimidine rings) often involve multi-step cyclization, as seen in and .

Physicochemical Properties :

- The symmetric bis-pyrazolone structure of the target compound may enhance crystallinity and stability compared to asymmetrical analogs. For instance, crystal structures of related bis-pyrazolyl compounds (e.g., propanediamide hydrate) reveal extensive hydrogen-bonding networks .

- Substituent bulkiness (e.g., benzoyl vs. methylphenyl) influences solubility; polar groups like carbonitriles improve aqueous solubility but may reduce membrane permeability .

Data Table: Spectral and Crystallographic Comparison

Biological Activity

1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C18H20N6O2S

- Molecular Weight : 372.46 g/mol

- IUPAC Name : this compound

This compound features a thiourea moiety linked to two pyrazole derivatives, which are known for their pharmacological activities.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines including:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. Notably, it has shown significant free radical scavenging activity:

These results indicate that the compound may be beneficial in mitigating oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Antioxidant Defense : The compound enhances the expression of antioxidant enzymes, thereby reducing oxidative damage.

Study on Anticancer Efficacy

A recent study published in Pharmaceutical Biology evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF7). The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase activation .

Study on Antimicrobial Effects

In another investigation focusing on its antimicrobial properties, researchers assessed the efficacy against multi-drug resistant strains of bacteria. The findings revealed that the compound exhibited synergistic effects when combined with standard antibiotics like ampicillin, enhancing their effectiveness against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea and its derivatives?

The compound is typically synthesized via condensation reactions involving 4-aminoantipyrine derivatives. For example, reacting 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with ammonium thiocyanate in ethanol yields thiazolidin-4-one intermediates, which can be further functionalized . Allyl or aryl isothiocyanates are also used to introduce thiourea moieties, as seen in the synthesis of 1-allyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea .

Key Methodological Considerations:

- Reaction Conditions: Ethanol or dioxane/ethanol mixtures under reflux (60–80°C) are common solvents.

- Yield Optimization: Yields range from 59% to 87% depending on substituents and reaction time .

- Purification: Recrystallization from ethanol or column chromatography is used for isolation.

Table 1: Example Derivatives and Synthetic Conditions

| Derivative | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Compound 18 | p-Chlorobenzoyl isothiocyanate | Dry acetone, reflux | 62% | |

| Compound 22 | 1,3-Bis(4-methylphenyl)prop-2-en-1-one | Ethanol, reflux | 87% |

Q. How are structural and spectroscopic characterization techniques applied to confirm the identity of this compound?

1H/13C NMR and IR Spectroscopy:

- 1H NMR: Methyl groups appear as singlets at δ 2.15–2.28 ppm, while allyl protons resonate at δ 5.06–5.85 ppm . Thiourea NH protons are observed at δ 7.85–11.41 ppm .

- IR: Key bands include νC=S (1218 cm⁻¹), νC=O (1696 cm⁻¹), and νN–H (3328 cm⁻¹) .

Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 455.12 for C23H22ClN5O2S) .

Best Practices:

- Cross-validate spectral data with computational tools (e.g., DFT) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. What role do hydrogen-bonding networks play in the crystallographic packing of this compound?

The compound forms extensive hydrogen-bonded networks, often involving thiourea N–H donors and carbonyl acceptors. For example, in N1,N3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanediamide hydrate, two water molecules mediate N–H⋯O interactions, creating an R₁₀ ring motif and 3D supramolecular architecture .

Methodological Insights:

Q. How do structural modifications influence biological activity, such as plant growth regulation or antibacterial effects?

Structure-Activity Relationships (SAR):

- Allyl vs. Aryl Substituents: Allyl derivatives (e.g., compound 1) show inhibitory effects on root growth (−18%), while aryl-substituted analogs (e.g., compound 3) enhance seedling dry weight (+8.9%) .

- Metal Complexation: Ru³⁺ and Cu²⁺ complexes exhibit enhanced antibacterial activity due to improved membrane permeability and redox activity .

Experimental Design Tips:

Q. What computational methods are employed to study the supramolecular assembly and electronic properties of this compound?

DFT and Docking:

- Hirshfeld Analysis: Identifies dominant intermolecular interactions (e.g., H-bonding vs. C–H⋯π) .

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps (e.g., 3.2 eV) to predict reactivity and charge-transfer behavior .

Software Recommendations:

Q. How can contradictory data on biological activity be resolved?

Case Study: Compound 1 shows root growth inhibition in one study but no activity in another. Potential resolutions include:

Q. What advanced spectroscopic techniques are used to study coordination complexes of this compound?

Techniques:

- EPR Spectroscopy: Detect paramagnetic species in Cu²⁺ or Mn²⁺ complexes (g∥ = 2.25, g⟂ = 2.05) .

- Magnetic Susceptibility: Measure μeff for Ru³⁺ complexes (e.g., 1.73 BM for low-spin d⁵ systems) .

Table 2: Example Metal Complexes and Properties

| Metal | Coordination Mode | Antibacterial Zone (mm) | Reference |

|---|---|---|---|

| Cu²⁺ | Bidentate (N,S) | 22 ± 1.5 (E. coli) | |

| Ru³⁺ | Tridentate (N,O,S) | 18 ± 2.1 (S. aureus) |

Guidelines for Researchers:

- Always cross-reference synthetic procedures with spectroscopic/crystallographic data to confirm product identity.

- For bioactivity studies, include positive controls (e.g., streptomycin for antibacterial assays) and replicate experiments to ensure reproducibility.

- Prioritize open-source crystallography tools (SHELX suite) for cost-effective structural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.